![molecular formula C9H9N3 B1273919 1-Allyl-1H-benzo[d][1,2,3]triazole CAS No. 52298-91-6](/img/structure/B1273919.png)
1-Allyl-1H-benzo[d][1,2,3]triazole
Overview
Description
1-Allyl-1H-benzo[d][1,2,3]triazole is a benzotriazole derivative featuring an allyl group (-CH₂CH=CH₂) attached to the nitrogen atom at position 1 of the triazole ring. Benzotriazole derivatives are widely recognized for their versatility in organic synthesis, medicinal chemistry, and industrial applications due to their stability, synthetic accessibility, and ability to act as ligands or pharmacophores . Industrially, it is commercially available in varying quantities (e.g., 5 mg to 25 g) and is utilized as a building block for complex molecules .
Preparation Methods
Direct N-Alkylation of 1H-Benzo[d]triazole
The most straightforward method involves alkylating the NH group of 1H-benzo[d]triazole with allyl halides under basic conditions.
Reaction Mechanism and Optimization
The triazole’s NH proton (pKa ~8.3) is sufficiently acidic to undergo deprotonation with mild bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The resulting nitrogen anion acts as a nucleophile, displacing the halide in allyl bromide (CH₂=CHCH₂Br) or allyl chloride (CH₂=CHCH₂Cl) via an SN2 mechanism.
- Reactants : 1H-Benzo[d]triazole (5.0 g, 33.5 mmol), allyl bromide (4.5 mL, 40.2 mmol).
- Base : K₂CO₃ (6.9 g, 50.3 mmol).
- Solvent : Anhydrous DMF (50 mL).
- Conditions : Reflux at 100°C for 12–24 h under nitrogen.
- Workup : Cool, dilute with water (200 mL), extract with ethyl acetate (3 × 50 mL), dry over MgSO₄, and concentrate.
- Purification : Column chromatography (hexane/ethyl acetate, 4:1) yields 1-allyl-1H-benzo[d]triazole as a pale-yellow liquid (Yield: 68–72%).
Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance ionic intermediate stability.
- Base Strength : Stronger bases (e.g., NaH) accelerate reaction but risk side reactions like over-alkylation.
- Temperature : Prolonged heating (>24 h) may degrade the allyl group.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed methods enable regioselective allylation under milder conditions, particularly for functionalized benzotriazoles.
Buchwald-Hartwig Amination Adaptations
While typically used for C–N bond formation, modified protocols allow N-allylation.
- Catalyst : (THP-Dipp)Pd(cinn)Cl (2 mol%).
- Ligand : XPhos (4 mol%).
- Substrate : 5-Bromo-1H-benzo[d]triazole (1.0 equiv).
- Allyl Source : Allyltrimethylsilane (1.2 equiv).
- Solvent : 1,4-Dioxane (5 mL).
- Conditions : 120°C, 18 h.
- Yield : 65–70%.
Advantages :
- Tolerates electron-withdrawing groups on the benzotriazole core.
- Avoids strong bases, preserving acid-sensitive functionalities.
Limitations :
- Requires pre-halogenated benzotriazole precursors.
- Higher catalyst loading increases costs.
Phase-Transfer Catalyzed Alkylation
Biphasic systems improve reaction efficiency by shuttling ions between aqueous and organic phases.
Optimized Conditions :
- Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%).
- Aqueous Phase : 50% NaOH (20 mL).
- Organic Phase : Toluene (30 mL).
- Alkylating Agent : Allyl bromide (1.5 equiv).
- Reaction Time : 6 h at 80°C.
- Yield : 75–80%.
Key Considerations :
- Ensures rapid deprotonation and minimizes hydrolysis of allyl bromide.
- Scalable for industrial applications.
Analytical Characterization
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
Challenges and Mitigation Strategies
Over-Alkylation :
- Cause : Excess allyl halide or prolonged reaction times.
- Solution : Use stoichiometric allyl halide and monitor reaction progress via TLC.
Isomerization of Allyl Group :
- Cause : High temperatures or acidic conditions.
- Solution : Conduct reactions under inert atmosphere and neutral pH.
Low Yields in Cross-Coupling :
- Cause : Catalyst deactivation or poor solubility of substrates.
- Solution : Employ degassed solvents and ultrasonic pretreatment.
Industrial-Scale Considerations
- Cost Efficiency : Phase-transfer catalysis outperforms transition metal methods due to lower catalyst costs.
- Waste Management : DMF recycling systems reduce environmental impact.
- Safety Protocols : Allyl bromide’s volatility and toxicity necessitate closed-system reactors.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with hydrogenated allyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Structure and Synthesis
1-Allyl-1H-benzo[d][1,2,3]triazole belongs to the class of 1,2,3-triazoles, which are five-membered heterocycles containing three nitrogen atoms. The synthesis of this compound typically involves metal-catalyzed azide-alkyne cycloaddition reactions, a method that allows for the efficient formation of triazole rings with diverse substituents . The versatility of this synthetic route has enabled the exploration of various derivatives that enhance biological activity.
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that this compound and its derivatives exhibit significant anticancer properties. For instance, a study demonstrated that triazole-containing hybrids showed potent cytotoxic effects against various cancer cell lines, including HCT116 and HL60. These compounds were found to induce apoptosis and inhibit cell migration effectively .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activities. Triazoles are known to possess antibacterial and antifungal properties. Specific derivatives have shown effectiveness against resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial therapies .
Neuroprotective Effects : Recent investigations into cholinesterase inhibitors have highlighted the role of this compound in treating neurodegenerative disorders. The positively charged triazolium salts derived from this compound have demonstrated significant bioactivity against cholinesterase enzymes, suggesting their potential in managing conditions like Alzheimer's disease .
Agrochemical Applications
The use of this compound in agrochemicals is another promising area. Its ability to act as a fungicide has been noted in several studies. The compound's structural features allow it to interact with fungal enzymes effectively, inhibiting growth and proliferation. This application is particularly relevant in developing sustainable agricultural practices where chemical resistance is a growing concern .
Material Science Applications
In material science, this compound serves as a versatile scaffold for synthesizing polymers and other materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Studies have explored the use of triazole-based materials in coatings and adhesives due to their favorable chemical resistance and durability .
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Anticancer Activity | Evaluated the cytotoxic effects of triazole derivatives on HCT116 cells | Found significant inhibition of cell growth with IC50 values around 0.43 µM |
Antimicrobial Evaluation | Assessed antibacterial properties against resistant strains | Demonstrated effective inhibition of bacterial growth in vitro |
Neuroprotective Research | Investigated cholinesterase inhibition for neurodegenerative treatment | Identified potent activity of triazolium salts against cholinesterase enzymes |
Mechanism of Action
The mechanism of action of 1-Allyl-1H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission .
Comparison with Similar Compounds
1-Chloro-1H-benzo[d][1,2,3]triazole
- Structure : Substituted with a chlorine atom at position 1.
- Synthesis : Produced via reaction of benzotriazole with sodium hypochlorite in acetic acid .
- Applications : Acts as an oxidizing and chlorinating agent in organic synthesis, particularly for forming unsymmetrical disulfides .
- Properties : Exhibits a short N-Cl intermolecular contact (2.818 Å), influencing its crystalline packing and reactivity .
1-(Trimethylsilyl)-1H-benzo[d][1,2,3]triazole
- Structure : Features a trimethylsilyl (-SiMe₃) group at position 1.
- Synthesis : Typically synthesized via silylation of benzotriazole.
- Applications : Used as a protecting group in silicon-based chemistry and as a reagent in nucleophilic substitutions .
- Properties : The silyl group enhances thermal stability and alters electronic properties compared to the allyl derivative .
1-Benzyl-1H-benzo[d][1,2,3]triazole
- Structure : Substituted with a benzyl group (-CH₂C₆H₅) at position 1.
- Synthesis : Prepared via alkylation of benzotriazole with benzyl halides.
- Applications : Investigated for anticancer activity; derivatives show inhibitory effects on tyrosinase and cancer cell proliferation .
- Properties : The benzyl group contributes to lipophilicity, improving membrane permeability in biological systems .
1,2,4-Triazole Derivatives
- Structure : Differ in triazole ring substitution (1,2,4 vs. 1,2,3 positions).
- Synthesis : Often synthesized via microwave-assisted or one-pot reactions .
- Applications : Exhibit broad biological activities, including anticancer, antifungal, and antioxidant effects .
- Properties : 1,2,4-Triazoles generally show higher metabolic stability but lower synthetic modularity compared to 1,2,3-triazoles .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : this compound is synthesized via allylation of benzotriazole, leveraging click chemistry principles for modular functionalization . In contrast, 1-chloro and 1-silyl derivatives require specialized reagents (e.g., NaOCl, silyl chlorides) .
- Biological Activity : While 1-benzyl and 1,2,4-triazole derivatives demonstrate significant anticancer and enzyme inhibitory effects, the allyl variant’s bioactivity remains underexplored, highlighting a research gap .
Biological Activity
1-Allyl-1H-benzo[d][1,2,3]triazole is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potent anticancer effects of triazole derivatives. For instance, this compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its efficacy:
In a comparative study, the compound demonstrated superior potency compared to established chemotherapeutics like Melampomagnolide B and Oridonin .
The mechanisms underlying the anticancer activity of this compound involve multiple pathways:
- Induction of Apoptosis : The compound increases reactive oxygen species (ROS) levels which disrupt mitochondrial membrane potential and promote cytochrome c release into the cytoplasm. This cascade activates caspase pathways leading to programmed cell death .
- Inhibition of Cell Migration : The compound significantly reduces the migratory capacity of cancer cells by affecting markers associated with epithelial-mesenchymal transition (EMT), such as E-cadherin and vimentin .
- Histone Deacetylase Inhibition : Some derivatives of benzo[d][1,2,3]triazole have been identified as potential histone deacetylase inhibitors, further contributing to their anticancer effects .
Other Biological Activities
Beyond anticancer properties, triazole derivatives exhibit a range of biological activities:
- Antibacterial and Antifungal Properties : Compounds with a triazole core have shown efficacy against various bacterial strains and fungi. For example, some triazolium salts demonstrate significant antibacterial activity due to their ability to interfere with microbial cell wall synthesis .
- Neuroprotective Effects : Research indicates that certain triazole derivatives may offer neuroprotective benefits in models of neurodegenerative diseases by inhibiting cholinesterases and modulating neurotransmitter levels .
Case Studies
Several studies have reinforced the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A comprehensive evaluation was conducted on multiple human cancer cell lines (e.g., HCT116, MCF-7). Results indicated that compounds containing the triazole moiety significantly inhibited cell proliferation and induced apoptosis at low concentrations .
- In Vivo Studies : Investigations into the in vivo efficacy of triazole derivatives demonstrated substantial tumor growth inhibition without notable toxicity to normal tissues. This suggests a favorable therapeutic index for these compounds in cancer treatment settings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Allyl-1H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : A one-pot synthesis using NaOH as a base (yield: ~75%) is effective for introducing the allyl group to the benzotriazole scaffold. Key variables include reaction time (6–8 hrs), temperature (60–80°C), and solvent polarity (e.g., DMF vs. THF). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Comparative studies show microwave-assisted methods reduce reaction time by 50% .
Q. How can spectroscopic techniques and X-ray crystallography confirm the structure of this compound derivatives?
- Methodological Answer :
- NMR : H NMR identifies allyl protons (δ 5.1–5.8 ppm) and benzotriazole aromatic protons (δ 7.3–8.2 ppm). C NMR confirms sp carbons (100–150 ppm) .
- X-ray Crystallography : SHELXL refinement ( ) resolves bond angles and torsional strain in the triazole ring. For example, the N1–C2–N3 angle (112.5°) indicates aromatic stabilization .
Q. What initial biological screening approaches are used to evaluate this compound derivatives?
- Methodological Answer : Antimicrobial assays (agar diffusion, MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Derivatives with tetrazole substituents (e.g., compound 3 in ) show MIC values of 8–16 µg/mL, comparable to streptomycin. Dose-response curves and cytotoxicity assays (e.g., MTT on HEK-293 cells) are critical for selectivity .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in catalytic systems?
- Methodological Answer : DFT calculations (B3LYP/6-311G+(d,p)) reveal the triazole ring acts as a σ-donor and π-acceptor in Pd@click-FeO/chitosan catalysts ( ). NBO analysis shows charge transfer from the triazole’s lone pairs to Pd (ΔE = −1.8 eV), enhancing Suzuki-Miyaura coupling yields (85–92%) .
Q. What computational strategies predict the solvatochromic behavior of this compound derivatives?
- Methodological Answer : Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) simulates solvent effects on UV-Vis spectra. For example, a bathochromic shift (Δλ = 25 nm) in DMSO vs. hexane correlates with the compound’s dipole moment (4.2 Debye) and solvent polarity index .
Q. How can click chemistry optimize the synthesis of this compound-based conjugates for targeted drug delivery?
- Methodological Answer : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links the triazole core to biomolecules (e.g., glycosides in ). Reaction conditions (CuSO/sodium ascorbate, 50°C, 12 hrs) yield 1,4-disubstituted triazoles with >90% regioselectivity. LC-MS monitors reaction progress, and MALDI-TOF confirms molecular weights .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial data (e.g., MIC variability across studies) require standardized protocols:
- Strain Selection : Use ATCC reference strains.
- Control Compounds : Include fusidic acid and streptomycin.
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., tetrazole vs. thiadiazole groups in ). Meta-analyses of logP and H-bond donor counts explain potency differences .
Q. How do steric and electronic effects of allyl substituents modulate the triazole ring’s hydrogen-bonding capacity?
- Methodological Answer : Single-crystal XRD () shows the allyl group introduces torsional strain (C–C–C angle: 118°), reducing planarity and H-bond donor strength (ΔpKa ~0.5). IR spectroscopy (N–H stretch: 3400 cm) and Hirshfeld surface analysis quantify intermolecular interactions in cocrystals with diclofenac .
Properties
IUPAC Name |
1-prop-2-enylbenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKYXJUXZLUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394445 | |
Record name | 1-Allylbenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52298-91-6 | |
Record name | 1-Allylbenzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.